(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide features a benzo[d][1,3]dioxol (benzodioxole) moiety linked via an acrylamide bridge to a 1,3-dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole group.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-20-14-6-5-13(10-15(14)21(2)27(20,23)24)19-18(22)8-4-12-3-7-16-17(9-12)26-11-25-16/h3-10H,11H2,1-2H3,(H,19,22)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNVLLSQHBVJM-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide represents a novel class of biologically active molecules. This article provides an overview of its biological activities based on recent research findings, including pharmacological effects and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a benzo[c][1,2,5]thiadiazole derivative which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole ring exhibit significant antimicrobial properties. For instance, derivatives of this structure have shown effectiveness against various bacterial strains and fungi. Studies have reported that modifications to the substituents on the dioxole ring can enhance the antimicrobial efficacy.
Antiparasitic Activity
In a study evaluating leishmanicidal activity, several analogues of compounds containing the benzo[d][1,3]dioxole structure were tested against Leishmania infantum. One notable analogue demonstrated an IC50 value of 7.2 μM against axenic amastigotes, indicating potent antiparasitic activity . This suggests that the incorporation of specific functional groups can significantly improve efficacy against parasitic infections.
Cytotoxicity Studies
Cytotoxicity evaluations are critical for assessing the safety profile of new compounds. The compound's cytotoxic effects were tested on various cell lines using the MTT assay. Results indicated varying levels of cytotoxicity depending on the structural modifications made to the core compound. For example, certain derivatives showed IC50 values ranging from 10 μM to over 100 μM against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Dioxole Ring : Variations in substituents can lead to enhanced activity against specific pathogens.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect both solubility and biological activity.
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Varela et al., 2020 | Thiochromanone Derivative | Leishmanicidal | 7.2 μM |
| El-Bayouki et al., 2013 | Benzo[1,5]thiazepine Derivative | Cytotoxicity in HeLa Cells | 5.99 μM |
| PMC8069510 | Various Analogues | Antimicrobial | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Heterocyclic Substitutions
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- Key Differences : The nitrogen substituent here is a 6-methylbenzothiazole, lacking the sulfone groups and methyl substituents on the thiadiazole ring present in the target compound.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide
- Key Differences : The nitrogen substituent is a hydroxypropyl group bearing a thiophene ring, introducing flexibility and a sulfur-containing heterocycle.
- Impact : Increased conformational flexibility may enhance metabolic instability, while the thiophene could engage in different π-interactions compared to the rigid thiadiazole in the target compound .
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
*LogP values estimated using fragment-based methods.
- Thiophene- and furan-containing analogs (e.g., –17) exhibit intermediate LogP values, balancing lipophilicity and solubility .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide?
- Methodology : The compound’s acrylamide linkage suggests a coupling reaction between a benzo[d][1,3]dioxol-5-yl acryloyl chloride and the amino-substituted benzo[c][1,2,5]thiadiazole derivative. For heterocyclic core synthesis, cyclization of thiosemicarbazides or hydrazine-carbothioamides (e.g., using iodine and triethylamine in DMF) is effective, as demonstrated for similar thiadiazoles . Acylation of amino-thiazoles with chloroacetyl chloride in dioxane/triethylamine can also be adapted .
Q. How can X-ray crystallography confirm the compound’s molecular structure?
- Methodology : Use SHELXL for refinement and Mercury CSD (v2.0+) for visualization . Collect high-resolution diffraction data (e.g., synchrotron sources for complex heterocycles). Refinement parameters should include anisotropic displacement for non-hydrogen atoms. Validate against NMR and HRMS to resolve discrepancies in bond lengths/angles .
Q. Which analytical techniques are critical for purity and structural validation?
- Methodology :
- NMR : and NMR to confirm substituent integration and coupling patterns (e.g., acrylamide E/Z isomerism).
- HRMS : Exact mass analysis for molecular formula verification.
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield?
- Methodology : Apply heuristic algorithms to screen reaction parameters (solvent, temperature, catalyst loading). For example, Bayesian optimization outperforms human decision-making in reaction condition space exploration . Use automated platforms to iteratively adjust variables (e.g., microwave-assisted synthesis for rapid heating/cooling cycles ).
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodology :
- Dynamic NMR : Detect rotational barriers in the acrylamide linker if crystallography suggests planar geometry but NMR shows restricted rotation.
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of aromatic protons in the benzo[c][1,2,5]thiadiazole ring .
- DFT Calculations : Compare computed vs. experimental bond angles to identify steric strain .
Q. How to design molecular docking studies for bioactivity prediction?
- Methodology :
- Protein Preparation : Use AutoDock Vina or Schrödinger Suite to prepare target proteins (e.g., kinases or DNA repair enzymes).
- Ligand Preparation : Generate the compound’s 3D conformation from crystallographic data or DFT-optimized geometry .
- Docking Validation : Compare binding poses with known inhibitors (e.g., thiazole derivatives in ) to assess interaction motifs .
Q. What experimental approaches assess stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track spectral changes .
Q. How to achieve regioselective functionalization of the benzo[c][1,2,5]thiadiazole core?
- Methodology :
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine or amides) to target specific positions.
- Electrophilic Substitution : Leverage electron-withdrawing effects of the dioxido group to direct nitration/sulfonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
